molecular formula C17H17N5O B2633010 3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097884-63-2

3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide

Cat. No.: B2633010
CAS No.: 2097884-63-2
M. Wt: 307.357
InChI Key: WOCUFQDQNYXYII-UHFFFAOYSA-N
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Description

3-Cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a benzamide derivative characterized by a cyano-substituted benzamide core linked to a pyrrolidine ring bearing a pyrimidin-2-yl group. This structure combines aromatic and heterocyclic moieties, which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

3-cyano-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c18-11-13-4-1-5-14(10-13)16(23)21-12-15-6-2-9-22(15)17-19-7-3-8-20-17/h1,3-5,7-8,10,15H,2,6,9,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCUFQDQNYXYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from a suitable precursor, such as a pyrrolidine derivative, through cyclization reactions.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.

    Formation of the Benzamide Structure: The benzamide moiety is formed by reacting a suitable benzoyl chloride with an amine precursor.

    Addition of the Cyano Group: The cyano group is introduced through nucleophilic substitution reactions, often using cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for cyano group introduction, pyrimidine derivatives for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl-pyrrolidinyl moiety may facilitate binding to these targets, while the cyano and benzamide groups may contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Features of Selected Benzamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Structural Differences
3-Cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide C₁₈H₁₈N₅O 320.37 Cyano, pyrimidine, pyrrolidine, benzamide Reference compound for comparison
N-(3-Cyanopyridin-2-yl)benzamide C₁₃H₉N₃O 223.23 Cyano, pyridine, benzamide Pyridine instead of pyrimidine; lacks pyrrolidine
Acalabrutinib C₂₆H₂₃N₇O₂ 465.51 Butenoyl, imidazopyrazine, pyridine Larger scaffold with imidazopyrazine core
Compound 5b (from ) Not specified Not specified Pyrimidin-2-yl, benzamide Simplified pyrrolidine substituent

Key Observations :

  • Compared to Acalabrutinib, the absence of an imidazopyrazine core suggests different kinase selectivity profiles .

Kinase Inhibition Potential

  • Acalabrutinib (a Bruton’s tyrosine kinase inhibitor) and related BTK inhibitors () share the benzamide motif but rely on extended heterocyclic systems (e.g., imidazopyrazine) for target engagement . The target compound’s pyrrolidine-pyrimidine group may offer a compact alternative for binding to kinase allosteric sites.
  • Compounds 5b and 5f () demonstrate that pyrimidin-2-yl-benzamide derivatives form critical H-bonds with residues like Arg63 in GK proteins (distances: 2.8–3.0 Å). The target compound’s pyrrolidine-methyl linker may optimize spatial orientation for similar interactions .

Solubility and Bioavailability

  • The cyano group in the target compound and N-(3-cyanopyridin-2-yl)benzamide may reduce solubility compared to non-cyano analogs but improve membrane permeability due to increased lipophilicity .

Patent and Therapeutic Landscape

  • Acalabrutinib’s approval for hematologic cancers highlights the therapeutic relevance of benzamide-based kinase inhibitors . The target compound’s structural simplicity could position it as a lead for novel inhibitors with improved synthetic accessibility.
  • Patent trends () emphasize the value of pyrrolidine-pyrimidine hybrids in kinase targeting, though the target compound’s exact therapeutic niche remains unexplored in the provided data.

Biological Activity

3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a novel compound that has attracted attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine Ring : Known for its role in various biological activities.
  • Pyrrolidine Ring : Often associated with neuroactive properties.
  • Benzamide Moiety : Commonly found in many pharmacologically active compounds.

The molecular formula is C17H19N5OC_{17}H_{19}N_{5}O with a molecular weight of 313.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to exert its effects through:

  • Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting kinases involved in cancer progression.
  • Modulation of Neurotransmitter Systems : The pyrrolidine component suggests potential neuropharmacological effects.

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities:

Activity Type Description
Anticancer Activity Inhibits proliferation of cancer cell lines by targeting specific kinases.
Neuropharmacological Alters neurotransmitter levels, potentially offering therapeutic effects in CNS disorders.
Anti-inflammatory Reduces inflammation markers in vitro, indicating potential for treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : In a recent study, derivatives of benzamide with similar structures were evaluated for their anticancer properties. The results indicated that modifications to the benzamide structure significantly enhanced the inhibitory effects on tumor growth in vitro and in vivo models .
  • Neuropharmacological Effects : A study on related pyrrolidine derivatives demonstrated significant effects on dopamine receptor modulation, suggesting that this compound may have similar properties . This could position it as a candidate for treating neuropsychiatric disorders.
  • Inflammatory Response Modulation : Research has shown that compounds with a similar framework can inhibit pro-inflammatory cytokines in macrophage models, indicating a potential application in inflammatory diseases .

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